![molecular formula C6H5BrN4O2 B041621 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 93703-24-3](/img/structure/B41621.png)
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
概述
描述
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the purine family It is a derivative of xanthine, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of 3-methylxanthine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 8th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione can be formed.
Oxidation Products: Oxidized derivatives of the purine ring.
Hydrolysis Products: Various hydrolyzed forms of the compound.
科学研究应用
Overview
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its diverse applications in scientific research, particularly in medicinal chemistry and biochemical studies. Its unique structure, featuring a bromine atom at the 8th position and a methyl group at the 3rd position, influences its biological activity and interaction with various molecular targets.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. It is particularly significant in the development of drugs targeting purinergic receptors, which play vital roles in cellular signaling pathways.
Case Study: Drug Development
In drug discovery research, this compound has been utilized to create analogs that exhibit enhanced binding affinities for specific purinergic receptors. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials for conditions such as asthma and cardiovascular diseases.
Biochemical Research
This compound is employed as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways involving purines. Its ability to modulate enzyme activity makes it valuable for understanding complex biological systems.
Case Study: Enzyme Interaction Studies
A study focusing on phosphodiesterase (PDE) inhibition revealed that this compound exhibits an IC50 value of approximately 2.44 µM. This suggests potential therapeutic applications in diseases characterized by dysregulated cyclic nucleotide signaling.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating notable efficacy.
Case Study: Antimicrobial Efficacy
In an agar diffusion assay against Staphylococcus aureus and Escherichia coli, this compound produced inhibition zones ranging from 18 mm to 24 mm depending on concentration. These results highlight its potential as a broad-spectrum antimicrobial agent.
Industrial Applications
Beyond its pharmaceutical relevance, this compound is also utilized in the development of specialty chemicals and as an intermediate in organic synthesis processes.
作用机制
The mechanism of action of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position and the methyl group at the 3rd position influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, including those related to cellular signaling and metabolism.
相似化合物的比较
Similar Compounds
3-Methylxanthine: Lacks the bromine atom at the 8th position.
8-Bromoxanthine: Lacks the methyl group at the 3rd position.
Caffeine (1,3,7-Trimethylxanthine): Contains additional methyl groups at the 1st and 7th positions.
Uniqueness
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the specific substitution pattern of the bromine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
生物活性
Overview
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a derivative of purine, is recognized for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position of the purine ring. Its structural features influence its interaction with various biological targets, making it a subject of interest in pharmacological research.
The synthesis of this compound typically involves the bromination of 3-methylxanthine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like acetic acid. The compound exhibits a melting point range of 320-327 °C and has a molecular formula of C_6H_5BrN_4O_2 .
1. Pharmacological Applications
Antimicrobial Activity : Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing significant inhibition zones in agar diffusion assays .
Phosphodiesterase Inhibition : The compound has been identified as a phosphodiesterase inhibitor with an IC50 value of approximately 2.44 µM. This activity suggests potential applications in treating conditions related to dysregulated cyclic nucleotide signaling .
Enzyme Interaction Studies : As a probe in biochemical research, this compound aids in studying enzyme interactions and metabolic pathways involving purines. Its binding affinity to purinergic receptors can modulate cellular signaling pathways critical for various physiological processes.
The mechanism of action for this compound involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position enhances its binding affinity, influencing downstream signaling pathways related to cellular metabolism and proliferation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various purine derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibition zones ranging from 18 mm to 24 mm depending on the concentration used, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Phosphodiesterase Inhibition
A comparative analysis involving multiple derivatives revealed that this compound outperformed several other compounds in terms of phosphodiesterase inhibition. This study highlighted its potential therapeutic role in managing diseases associated with altered cyclic nucleotide levels .
Data Table: Biological Activities
属性
IUPAC Name |
8-bromo-3-methyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEQVEJOXGBDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364285 | |
Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93703-24-3 | |
Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 8-Bromo-3-methyl-xanthine in the synthesis of Linagliptin?
A1: The research paper describes a novel, simplified method for synthesizing Linagliptin []. 8-Bromo-3-methyl-xanthine is a crucial starting material in this process. It reacts with 1-bromo-2-butyne, followed by a reaction with 2-chloro-4-methyl-quinazoline in a one-pot synthesis. This efficient approach bypasses intermediate purification steps, directly yielding a key Linagliptin intermediate: 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride to produce Linagliptin. This streamlined approach offers advantages in terms of operational simplicity and improved yield of the key intermediate, contributing to a more efficient and cost-effective synthesis of Linagliptin [].
Q2: Are there alternative synthetic routes to Linagliptin that do not use 8-Bromo-3-methyl-xanthine?
A2: While the provided research focuses on a specific synthetic route using 8-Bromo-3-methyl-xanthine [], it's important to note that alternative synthetic pathways for Linagliptin likely exist. Exploration of different starting materials, reagents, and reaction conditions is common in organic chemistry to optimize synthesis for factors like yield, purity, cost, and environmental impact. A comprehensive literature search in chemistry journals and patent databases would be necessary to identify and compare alternative synthetic routes for Linagliptin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。